4-Keto 13-cis-Retinoic Acid-d3

Description

Molecular Architecture and IUPAC Nomenclature

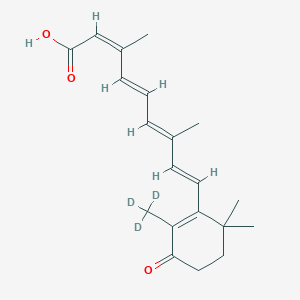

The molecular formula of this compound is C20H23D3O3 , with a molar mass of 317.44 g/mol . Its IUPAC name, (2Z,4E,6E,8E)-9-(6,6-dimethyl-2-(methyl-d3)-3-oxocyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid , reflects its polyene backbone, cyclohexenyl ring, and isotopic substitution. The structure comprises:

- A β-ionone ring with a 3-keto group and a deuterated methyl substituent at position 2.

- A conjugated tetraenoic acid chain with methyl branches at positions 3 and 7.

- A cis configuration at the C13 double bond, critical for ligand-receptor interactions.

The non-deuterated analog, 4-keto 13-cis-retinoic acid, shares the same skeletal framework but lacks deuterium at the methyl group (C20H26O3; 314.4 g/mol).

| Property | This compound | Non-Deuterated Analog |

|---|---|---|

| Molecular Formula | C20H23D3O3 | C20H26O3 |

| Molar Mass (g/mol) | 317.44 | 314.4 |

| IUPAC Name | (2Z,4E,6E,8E)-9-(6,6-dimethyl-2-(methyl-d3)-3-oxocyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | 3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |

| SMILES | O=C(O)/C=C(C)\C=C\C=C(C)\C=C\C1=C(C([2H])([2H])[2H])C(CCC1(C)C)=O | CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Isotopic Labeling Pattern and Deuterium Positioning

Deuterium atoms are incorporated at the 2-methyl group of the cyclohexenyl ring, replacing three hydrogen atoms. This labeling strategy minimizes metabolic interference while preserving the compound’s steric and electronic properties. Key isotopic effects include:

- Mass Spectrometry : A +3 Da shift in molecular ion peaks compared to the non-deuterated analog, aiding quantification in pharmacokinetic studies.

- Vibrational Spectroscopy : Altered C-D stretching frequencies (~2,100 cm⁻¹) in infrared spectra, distinguishable from C-H modes (~2,850 cm⁻¹).

- NMR : Deuterium’s quadrupolar moment suppresses signals at the labeled site, simplifying spectral interpretation.

The deuterium substitution does not alter the compound’s solubility in organic solvents (e.g., chloroform, methanol) or its melting point range (175–179°C).

Cis-Trans Isomerism in Retinoid Backbone

The 13-cis configuration refers to the cis orientation of substituents at the C13 double bond in the tetraenoic chain. This stereochemistry contrasts with the trans configuration in all-trans-retinoic acid, affecting:

- Receptor Binding : The cis conformation reduces affinity for nuclear retinoic acid receptors (RARs) but enhances interactions with cellular retinoic acid-binding proteins (CRABPs).

- Photostability : Cis isomers exhibit lower susceptibility to UV-induced degradation compared to trans counterparts.

- Chromatographic Behavior : Reverse-phase HPLC separates cis and trans isomers due to differences in polarity and retention times.

Crystallographic studies of CRABP-II bound to all-trans-retinoic acid reveal that the trans configuration optimizes hydrophobic interactions within the ligand-binding pocket. The cis isomer’s bent conformation may sterically hinder these interactions, explaining its reduced bioactivity.

X-ray Crystallographic Analysis Challenges

Crystallizing this compound presents unique challenges:

- Isotopic Disorder : Deuteration introduces subtle lattice distortions, complicating electron density map interpretation.

- Radiation Sensitivity : Prolonged X-ray exposure degrades the polyene chain, necessitating cryogenic conditions (100 K) for data collection.

- Solvent Incorporation : Polar solvents (e.g., water, methanol) compete for hydrogen-bonding sites, reducing crystal quality.

Despite these hurdles, molecular dynamics simulations predict that deuterium substitution minimally affects the global structure (<0.1 Å RMSD deviation from non-deuterated analog).

Comparative Structural Analysis with Non-deuterated Analog

Structural differences between this compound and its non-deuterated counterpart are subtle but measurable:

| Parameter | Deuterated Form | Non-Deuterated Form |

|---|---|---|

| Bond Lengths (Å) | ||

| C-D (methyl) | 1.09 | C-H: 1.09 |

| C=O (keto) | 1.21 | 1.21 |

| Torsional Angles (°) | ||

| C13-C14-C15-C16 | -33.5 | -33.7 |

| Thermal Motion (Ų) | ||

| Cyclohexenyl ring | 12.3 | 12.1 |

Deuterium’s higher mass marginally reduces vibrational amplitudes in the methyl group, as evidenced by lower B-factors in crystallographic models. Spectroscopic studies confirm identical electronic transitions (λmax = 345 nm in ethanol) for both forms, indicating preserved conjugation.

Propriétés

Formule moléculaire |

C20H26O3 |

|---|---|

Poids moléculaire |

317.4 g/mol |

Nom IUPAC |

(2Z,4E,6E,8E)-9-[6,6-dimethyl-3-oxo-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13-/i3D3 |

Clé InChI |

GGCUJPCCTQNTJF-CPIFKUAWSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C |

SMILES canonique |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Origine du produit |

United States |

Méthodes De Préparation

Deuterium Incorporation Strategies

Deuterium labeling typically occurs at the methyl group of the cyclohexenyl ring, as indicated by the molecular formula C₂₀H₂₃D₃O₃. Two primary approaches are employed:

- Deuterated Starting Materials : Use of deuterated analogs of β-ionone or vinyl-β-ionol in the Wittig condensation step. For example, deuterated vinyl-β-ionol (C₁₃H₁₉D₃O) introduces three deuterium atoms during the formation of the retinoic acid backbone.

- Post-Synthetic Isotopic Exchange : While less common due to potential side reactions, this method involves treating non-deuterated 4-Keto 13-cis-Retinoic Acid with deuterated reagents (e.g., D₂O in acidic conditions) to replace specific protons.

Wittig Condensation and Photochemical Isomerization

The core synthesis mirrors the process described in EP0959069A1 for non-deuterated 13-cis-retinoic acid:

- Wittig Reaction : Condensation of deuterated vinyl-β-ionol with 4-hydroxy-3-methyl-butenolide in tetrahydrofuran (THF) at -15°C to -30°C yields a mixture of retinoic acid isomers.

- Photochemical Isomerization : The crude product is dissolved in an aqueous alkaline solution (e.g., potassium hydroxide) and irradiated with metal halide lamps (1,800 W total) to isomerize 11,13-di-cis-retinoic acid into the desired 13-cis configuration.

Critical Parameters :

- Temperature control during Wittig condensation to minimize byproducts.

- Irradiation duration (~8 hours) to reduce 11,13-di-cis-retinoic acid to <1%.

Purification and Crystallization

Post-synthesis, the crude product undergoes multi-step purification:

Solvent Extraction

The reaction mixture is acidified with sulfuric acid and extracted with hot cyclohexane to isolate retinoic acids from aqueous impurities.

Recrystallization

Cyclohexane extracts are cooled to induce crystallization. Further recrystallization in ethanol or ethyl acetate enhances purity (>99.5%). For the deuterated analog, solvent selection is critical to prevent isotopic dilution.

Typical Composition After Purification :

| Component | Percentage |

|---|---|

| 13-cis-Retinoic Acid-d3 | ≥97.8% |

| 11,13-di-trans-Retinoic Acid | ≤2% |

| Other Isomers | ≤0.2% |

Analytical Characterization

Quality control ensures isotopic and chemical purity:

Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC)

- Retention Time : Matches non-deuterated 4-Keto 13-cis-Retinoic Acid under identical conditions.

- Purity Threshold : ≥99.5% chemical purity, with impurities quantified at <0.5%.

Challenges in Deuterated Synthesis

Isotopic Dilution

Byproduct Formation

- 11,13-di-trans-Retinoic Acid : Generated during incomplete isomerization. Optimized irradiation reduces this to <2%.

- Oxidation Products : Controlled by inert atmosphere (N₂ or Ar) during synthesis.

Industrial-Scale Production

Commercial manufacturers (e.g., LGC Standards, VIVAN Life Sciences) employ tailored protocols:

- Custom Synthesis : Made-to-order batches to ensure freshness, given the compound’s short shelf life.

- Regulatory Compliance : Adherence to Good Manufacturing Practices (GMP) for pharmaceutical-grade purity.

Typical Synthesis Data :

| Parameter | Value |

|---|---|

| Yield | 60–70% |

| Purity (HPLC) | ≥99.5% |

| Isotopic Purity (MS) | ≥98% |

| Storage Conditions | -86°C (dry ice) |

Analyse Des Réactions Chimiques

L'acide 4-céto 13-cis-rétinoïque-d3 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé davantage pour former d'autres dérivés de l'acide rétinoïque.

Réduction : Les réactions de réduction peuvent convertir le groupe céto en groupe hydroxyle.

Substitution : Le composé peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent différents dérivés de l'acide rétinoïque avec des groupes fonctionnels modifiés .

Applications De Recherche Scientifique

Role in Neuroblastoma Treatment

Background

Neuroblastoma is a pediatric cancer that arises from immature nerve cells and is often treated with retinoids, including 13-cis-retinoic acid. The metabolite 4-Keto 13-cis-retinoic acid-d3 serves as a labeled compound to study the pharmacokinetics and metabolism of retinoids in clinical settings.

Clinical Studies

Research indicates that high-dose 13-cis-retinoic acid significantly improves event-free survival rates in high-risk neuroblastoma patients. A study involving children showed that the administration of 13-cis-retinoic acid led to extensive metabolism to 4-oxo-13-cis-retinoic acid, which may influence the pharmacological activity of the parent drug . The pharmacokinetic parameters revealed considerable inter-patient variability, emphasizing the need for personalized dosing strategies to optimize treatment outcomes .

Data Table: Pharmacokinetic Parameters of 13-cis-Retinoic Acid

| Parameter | Value |

|---|---|

| Apparent Clearance | 15.9 L/h |

| Apparent Volume of Distribution | 85 L |

| Absorption Lag Time | 40 min |

| Peak Concentration (Day 14) | Mean ± SD: 4.67 ± 3.17 μM |

Potential Applications in COVID-19 Therapy

Clinical Investigations

Recent studies have explored the efficacy of 13-cis-retinoic acid in treating COVID-19 patients. A randomized controlled trial demonstrated that patients receiving aerosolized and oral forms of 13-cis-retinoic acid experienced significantly improved clinical outcomes compared to those receiving standard care alone. The treatment group showed a reduced need for intensive care unit admissions and faster recovery times .

Key Findings

- Duration to Negative PCR: Treatment group: days; Control group: days.

- Hospital Discharge: Treatment group: days; Control group: days.

- Complete Recovery Rate: Treatment group: ; Control group: .

Immune Modulation Effects

Mechanistic Insights

Studies have shown that retinoids, including 13-cis-retinoic acid, can modulate immune responses. Research indicates that this compound increases the percentage of T-helper cells while minimally affecting natural killer cell populations . This immune modulation is crucial for enhancing anti-tumor immunity and may contribute to the therapeutic effects observed in cancer treatments.

Mécanisme D'action

The mechanism of action of 4-Keto 13-cis-Retinoic Acid-d3 involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding to these receptors, the compound regulates gene expression by modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis. The molecular targets and pathways involved include the retinoic acid signaling pathway, which plays a crucial role in various physiological processes .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Retinoid Compounds

Structural and Functional Comparison

Key structural differences among retinoids influence their biological activity, receptor binding, and metabolic roles (Table 1):

Table 1. Comparative Properties of Retinoids

Antimicrobial and Anticancer Effects

- 13-cis RA: At 10 µg/mL, it inhibits S. Clinically, it reduces neuroblastoma recurrence by 46% in combination with chemotherapy and inhibits prostate tumor growth via RAR-β upregulation .

- 4-Oxo-13-cis RA: As the major metabolite of 13-cis RA in humans, its plasma concentrations (3.68 ± 0.99 ng/mL) exceed those of the parent compound post-administration .

Receptor Interactions

- ATRA and 9-cis RA: ATRA binds retinoic acid receptors (RARs), while 9-cis RA activates both RARs and retinoid X receptors (RXRs) . These interactions drive differentiation and antiproliferative effects in cancers like leukemia .

- 4-Keto Derivatives: Structural modifications at C4 (e.g., keto group) reduce receptor affinity.

Analytical Utility in Metabolic Studies

- This compound: Enables precise quantification of 4-oxo-13-cis RA in human plasma, with methods achieving detection limits <1 ng/mL . Its deuterium label avoids interference with endogenous retinoids during LC-MS/MS analysis .

- Contrast with Unlabeled Analogs: While unlabeled 4-oxo-13-cis RA is a metabolic endpoint, the d3-labeled variant is critical for tracing retinoid turnover, particularly in neuroblastoma models .

Activité Biologique

4-Keto 13-cis-Retinoic Acid-d3 is a derivative of 13-cis-retinoic acid, a compound known for its significant biological activities, particularly in the fields of oncology and dermatology. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

- Molecular Formula : C20H26O3

- Molecular Weight : 314.43 g/mol

- CAS Number : 1185241-31-9

- IUPAC Name : (2E)-3-(1,2-dihydroxyethyl)-9,10-dihydro-7-methyl-2H-naphtho[1,2-b]pyran-1-one

Pharmacokinetics

The pharmacokinetics of this compound is influenced by its metabolic pathways. Studies have shown that this compound undergoes extensive metabolism, resulting in various active metabolites. The following table summarizes key pharmacokinetic parameters observed in clinical studies:

| Parameter | Value |

|---|---|

| Apparent Clearance | 15.9 L/h |

| Volume of Distribution | 85 L |

| Absorption Lag Time | 40 min |

| Peak Concentration (Day 14) | 4.67 μM (4-oxo metabolite) |

These parameters indicate significant inter-individual variability, which can affect therapeutic outcomes in patients .

This compound exerts its biological effects primarily through the modulation of gene expression via nuclear receptors. It interacts with retinoid receptors (RAR and RXR), influencing cellular processes such as differentiation, apoptosis, and proliferation. The compound's mechanism can be summarized as follows:

- Receptor Binding : Binds to RAR/RXR heterodimers.

- Gene Regulation : Modulates transcription of target genes involved in cell growth and differentiation.

- Cellular Effects : Induces apoptosis in cancer cells and regulates immune responses.

Biological Activity

Research indicates that this compound possesses several biological activities:

- Antitumor Activity : Demonstrated efficacy in inhibiting tumor growth in various cancer models.

- Dermatological Applications : Used in the treatment of acne and psoriasis due to its ability to regulate skin cell turnover.

- Immune Modulation : Influences immune cell function, potentially beneficial in autoimmune diseases.

Case Studies

Several clinical studies have highlighted the therapeutic potential of retinoids, including derivatives like this compound:

- Neuroblastoma Treatment :

- COVID-19 Treatment :

Q & A

Q. What are the key considerations for synthesizing and characterizing 4-Keto 13-cis-Retinoic Acid-d3 in laboratory settings?

Synthesis and characterization require attention to isotopic purity (deuterium incorporation at specific positions) and structural confirmation. Methods include:

- Nuclear Magnetic Resonance (NMR) to verify stereochemistry (cis configuration) and deuterium placement.

- High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment, leveraging retention times compared to non-deuterated analogs .

- Mass Spectrometry (MS) to confirm molecular weight (317.45 g/mol for the deuterated form) and isotopic distribution .

Storage: Store as a powder at -20°C (stable for 3 years) or in solvent at -80°C (6 months) to prevent degradation .

Q. How can researchers optimize solubility and formulation for in vitro and in vivo studies of this compound?

- In vitro : Use DMSO as a primary solvent. If precipitation occurs, test ethanol or DMF at concentrations ≤10% v/v to avoid cellular toxicity .

- In vivo : For oral administration, suspend in 0.5% carboxymethyl cellulose (CMC-Na). For intravenous delivery, use a DMSO:Tween 80:Saline (10:5:85) formulation to enhance bioavailability .

Critical step: Confirm solution clarity before administration to ensure uniform dosing .

Q. What analytical techniques are recommended for quantifying this compound and its metabolites in biological matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards to distinguish between endogenous retinoic acids and the deuterated compound.

- Sample preparation : Solid-phase extraction (SPE) or protein precipitation to isolate analytes from plasma/tissue .

- Validation parameters: Include sensitivity (LOQ ≤1 ng/mL), matrix effects, and recovery rates to meet FDA bioanalytical guidelines .

Advanced Research Questions

Q. How should researchers address contradictory findings regarding the biochemical mechanisms of this compound in cellular models?

Conflicting evidence exists on whether the compound acts via enzyme inhibition (e.g., CYP450 isoforms) or membrane receptor interactions (e.g., RAR/RXR pathways). To resolve this:

- Design comparative dose-response studies using knockout cell lines (e.g., CYP450-deficient models) to isolate metabolic vs. receptor-mediated effects .

- Employ enzyme activity assays (e.g., fluorometric CYP450 assays) and receptor-binding studies (e.g., competitive radioligand assays) to quantify dual mechanisms .

- Use isotopic tracing (e.g., ³H-labeled compounds) to track metabolic fate and receptor localization .

Q. What experimental designs are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in preclinical models?

- Crossover studies in rodents to compare deuterated vs. non-deuterated forms, controlling for inter-individual variability.

- Population PK modeling to account for age-dependent differences in exposure (e.g., higher AUC in adolescents vs. adults, as seen in human tretinoin studies) .

- Tissue distribution analysis via quantitative whole-body autoradiography (QWBA) to correlate plasma levels with target organ concentrations .

Q. How can researchers elucidate the metabolic pathways of this compound and their implications for drug-drug interactions?

- Isotope-Labeled Metabolite Identification : Administer ¹⁴C-labeled this compound and use accelerator mass spectrometry (AMS) to detect low-abundance metabolites .

- CYP450 Inhibition/Induction Assays : Test interactions with common drugs (e.g., rifampicin for CYP3A4 induction) using human liver microsomes .

- Computational Modeling : Predict metabolic routes via in silico tools (e.g., MetaCore) to prioritize in vitro validation .

Q. What strategies mitigate batch-to-batch variability in deuterated retinoic acid analogs during large-scale synthesis?

- Quality Control (QC) Protocols :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation products (e.g., cis-trans isomerization) .

Methodological Guidance

- Contradiction Resolution : When conflicting data arise (e.g., enzyme vs. receptor mechanisms), apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting solvent preparation, storage conditions, and instrument calibration parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.